

Application Notes and Protocols: Ledipasvir-d6 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

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Compound of Interest

Compound Name: *Ledipasvir-d6*

Cat. No.: *B3025849*

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Introduction

Ledipasvir is a direct-acting antiviral agent against the hepatitis C virus (HCV). A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for its effective and safe use. Stable isotope-labeled internal standards, such as **Ledipasvir-d6**, are essential for the accurate quantification of Ledipasvir in biological matrices during DMPK studies. This document provides detailed application notes and protocols for the use of **Ledipasvir-d6** in such assays.

The primary route of elimination for Ledipasvir is through biliary excretion of the unchanged drug, with renal excretion being a minor pathway (approximately 1%).^[1] Fecal excretion accounts for about 86% of the administered dose.^{[1][2]} In vitro studies have shown no detectable metabolism of Ledipasvir by major human cytochrome P450 enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).^{[1][3]} However, there is evidence of slow oxidative metabolism through an unknown mechanism.^{[1][3]}

Pharmacokinetic Properties of Ledipasvir

A summary of the key pharmacokinetic parameters of Ledipasvir is presented in the table below.

Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	4 - 4.5 hours	[1][4][5]
Terminal Half-Life (t1/2)	47 hours	[1][4][5]
Plasma Protein Binding	>99.8%	[1]
Bioavailability	~53%	[5]
Major Route of Elimination	Biliary excretion of unchanged drug	[1]
Primary Excretion Route	Feces (~86%)	[1][2]

Application of Ledipasvir-d6 in DMPK Assays

Ledipasvir-d6, a deuterated analog of Ledipasvir, serves as an ideal internal standard (IS) for quantitative bioanalysis. Its chemical and physical properties are nearly identical to those of Ledipasvir, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows for distinct detection by a mass spectrometer, enabling accurate quantification of the parent drug by correcting for variability in sample processing and instrument response.

Experimental Protocols

Bioanalytical Method for Ledipasvir Quantification in Human Plasma using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ledipasvir in human plasma, using **Ledipasvir-d6** as an internal standard.

a. Materials and Reagents:

- Ledipasvir and **Ledipasvir-d6** reference standards
- Human plasma (K2 EDTA)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Ammonium acetate (LC-MS grade)

b. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Sample Preparation (Liquid-Liquid Extraction):

- Thaw plasma samples at room temperature.
- Spike 50 μ L of each plasma sample, calibration standard, and quality control sample with 10 μ L of **Ledipasvir-d6** internal standard working solution.
- Add 200 μ L of acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

Parameter	Condition
LC Column	C18 column (e.g., 50 x 4.6 mm, 3 µm)
Mobile Phase	A: 10 mM Ammonium acetate in water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient	Isocratic or gradient elution, to be optimized for separation
Flow Rate	0.5 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Ledipasvir: To be determined based on parent and product ions Ledipasvir-d6: To be determined based on parent and product ions
Collision Energy	To be optimized for each transition

e. Calibration and Quantification:

- Prepare calibration standards by spiking known concentrations of Ledipasvir into blank plasma.
- The concentration of Ledipasvir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the in vitro metabolic stability of Ledipasvir.

a. Materials and Reagents:

- Ledipasvir

- Human Liver Microsomes (HLMs)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Acetonitrile (containing an internal standard like **Ledipasvir-d6**)

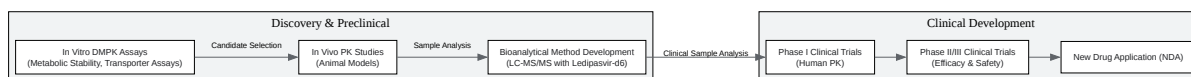
b. Experimental Procedure:

- Pre-incubate HLMs with phosphate buffer at 37°C.
- Add Ledipasvir to initiate the reaction.
- Add the NADPH regenerating system to start the metabolic reaction.
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard (**Ledipasvir-d6**).
- Centrifuge to pellet the protein.
- Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Ledipasvir.

c. Data Analysis:

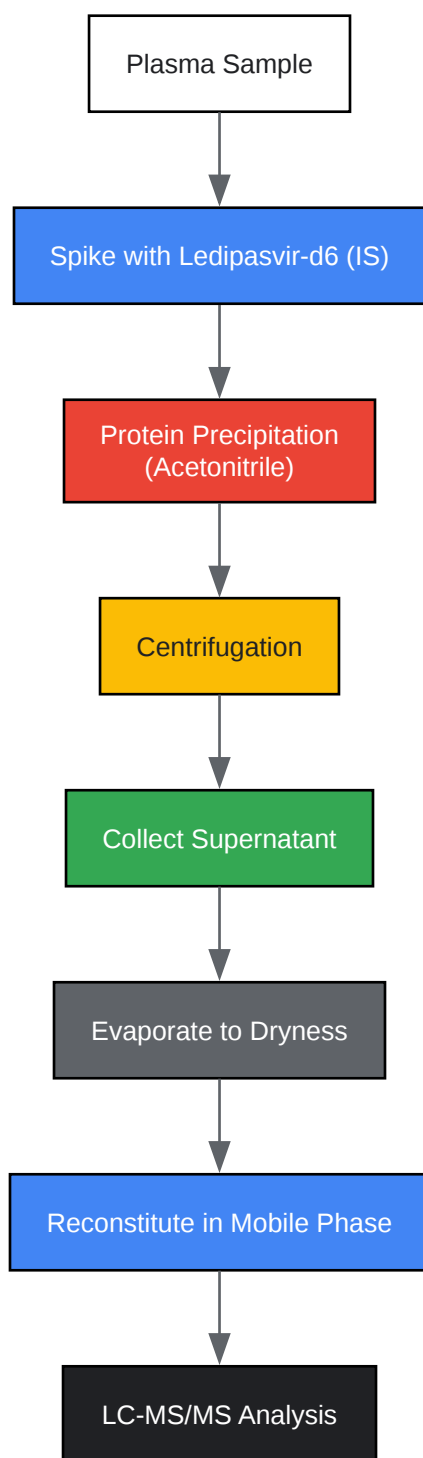
- Plot the natural logarithm of the percentage of Ledipasvir remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the in vitro half-life ($t_{1/2}$) as $0.693/k$.

Visualizations



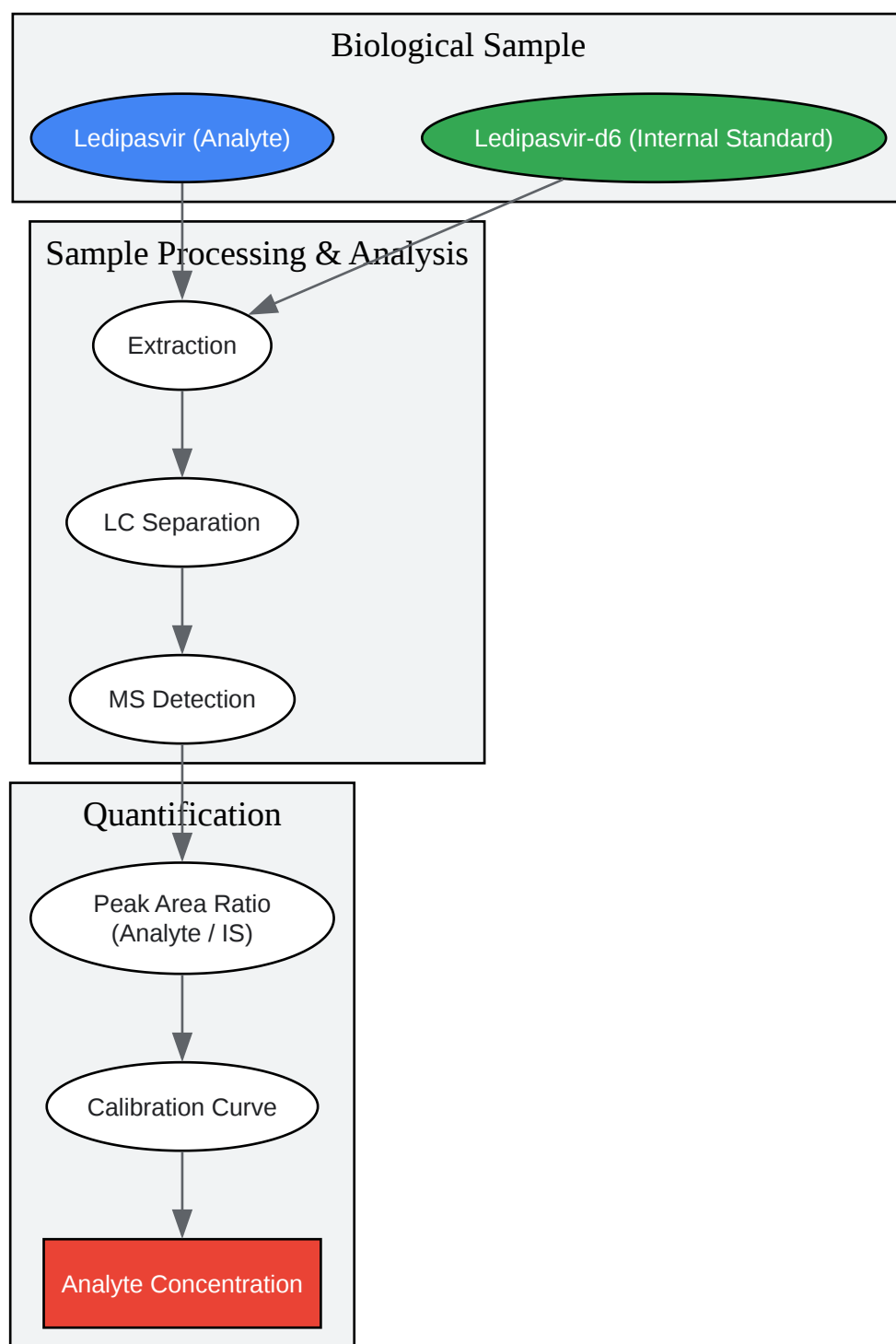
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Caption: General Drug Metabolism and Pharmacokinetic (DMPK) Workflow.



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Caption: Sample Preparation Workflow for Plasma Analysis.



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Caption: Principle of Internal Standard Use in LC-MS/MS.

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